molecular formula C9H5Cl2N3O2 B11789169 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11789169
M. Wt: 258.06 g/mol
InChI Key: XSOHVYBCQGRINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a triazole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters like temperature and residence time. For instance, the nitration process of similar compounds in a continuous flow microreactor has shown significant improvements in yield and reaction efficiency compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, in the case of herbicides, it may inhibit enzymes involved in the synthesis of vital plant hormones, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid apart is its unique triazole ring structure combined with the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-1-2-8(6(11)3-5)14-12-4-7(13-14)9(15)16/h1-4H,(H,15,16)

InChI Key

XSOHVYBCQGRINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.